molecular formula C18H25NO2S B12296010 (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B12296010
M. Wt: 319.5 g/mol
InChI Key: BUDGLLLMROWLOB-NTEUORMPSA-N
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Description

Historical Context and Discovery

The discovery of thiazolidinone derivatives traces back to the mid-19th century, with foundational work on structural theory by chemists such as Kekulé, Couper, and Butlerov. The specific compound (5E)-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one emerged from systematic efforts to functionalize the thiazolidin-4-one core for enhanced biological activity. Early synthetic routes for thiazolidinones involved condensation reactions between thiourea derivatives and α-halo carbonyl compounds. By the late 20th century, molecular modifications targeting antioxidant and anti-inflammatory properties led to the incorporation of bulky tert-butyl groups and phenolic hydroxyl moieties, as seen in this compound. Its development reflects broader trends in medicinal chemistry to optimize steric and electronic effects for targeted therapeutic applications.

Nomenclature and Synonyms

The compound’s IUPAC name, (5E)-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one , systematically describes its structure:

  • A thiazolidin-4-one ring (1,3-thiazolidin-4-one) forms the core.
  • A 3,5-di-tert-butyl-4-hydroxyphenyl group is attached via a methylidene bridge at position 5.
  • The E configuration indicates trans stereochemistry across the exocyclic double bond.

Synonyms include:

Common Name Registry Number Source
LY-178002 CAS 107889-32-7 Therapeutic Target Database
5-[[3,5-Bis(tert-butyl)-4-hydroxyphenyl]methylene]-4-thiazolidinone PubChem CID 130003 PubChem
(5E)-3-butyl-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one PubChem CID 2145742 PubChem

These synonyms reflect variations in substituents and naming conventions across databases.

Relevance in Contemporary Chemical Research

This compound exemplifies the strategic design of thiazolidinone derivatives for specific biological interactions. Key research areas include:

  • Antioxidant Activity : The 3,5-di-tert-butyl-4-hydroxyphenyl group acts as a radical scavenger, mimicking natural antioxidants like α-tocopherol. Studies demonstrate its ability to inhibit lipid peroxidation in vitro, with EC₅₀ values comparable to reference compounds.
  • Enzyme Inhibition : It serves as a phospholipase A₂ (PLA₂) inhibitor, disrupting arachidonic acid metabolism and inflammatory pathways. Molecular docking studies reveal interactions with the catalytic site of PLA₂, mediated by hydrogen bonding and hydrophobic contacts.
  • Anticancer Potential : Derivatives with similar structures exhibit cytotoxicity against cancer cell lines by inducing apoptosis via mitochondrial pathways. For example, analogs with furylidene substitutions show IC₅₀ values <10 µM in breast cancer models.

Recent work has also explored its role in hybrid molecules combining thiazolidinone and quinazolinone pharmacophores for dual-target therapies.

Overview of Thiazolidinone Derivatives in Organic Chemistry

Thiazolidinones are heterocyclic compounds featuring a five-membered ring with nitrogen and sulfur atoms. Their derivatives are classified based on substituents:

Derivative Class Core Structure Key Applications
Glitazones 1,3-Thiazolidine-2,4-dione Antidiabetic agents (e.g., pioglitazone)
Rhodanines 2-Thioxo-1,3-thiazolidin-4-one Antimicrobial and antiviral agents
Pseudothiohydantoins 2-Imino-1,3-thiazolidin-4-one Kinase inhibitors

The (5E)-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene] variant belongs to the rhodanine subclass, where the thione group at position 2 enhances metal-binding capacity. This property is exploited in designing chelating agents for neurodegenerative diseases.

Synthetic Methodologies :

  • Condensation Reactions :
    $$
    \text{Thiourea} + \alpha\text{-halo carbonyl compound} \rightarrow \text{Thiazolidinone core}
    $$
  • Knoevenagel Cyclization :
    Introduces exocyclic double bonds via base-catalyzed condensation.
  • Green Chemistry Approaches :
    Solvent-free syntheses using microwave irradiation improve yields (>85%) and reduce reaction times.

Structural Insights :

  • The tert-butyl groups confer steric bulk, stabilizing the compound against enzymatic degradation.
  • The hydroxyl group participates in hydrogen bonding with biological targets, enhancing binding affinity.

Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H25NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-9,20H,10H2,1-6H3,(H,19,21)/b14-9+

InChI Key

BUDGLLLMROWLOB-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C(=O)NCS2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NCS2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation-Based Synthesis

Core Reaction Mechanism

The Knoevenagel condensation involves the nucleophilic attack of the methylene carbon at the C5 position of 4-thiazolidinone on the electrophilic carbonyl group of 3,5-ditert-butyl-4-hydroxybenzaldehyde. This forms a conjugated exocyclic double bond, yielding the target (5E)-isomer. The reaction typically requires:

  • Catalysts : Piperidine, ammonium acetate, or sodium acetate.
  • Solvents : Ethanol, acetic acid, or toluene.
  • Temperature : Reflux conditions (80–120°C).
Representative Protocol:
  • Reactants :
    • 4-Thiazolidinone (1 mmol)
    • 3,5-Ditert-butyl-4-hydroxybenzaldehyde (1.1 mmol)
  • Conditions :
    • Solvent: Ethanol (20 mL)
    • Catalyst: Piperidine (0.2 mL)
    • Reflux for 6–8 hours.
  • Workup :
    • Cool, filter, and recrystallize from ethanol.
    • Yield: 65–78%.

Optimization Strategies

  • Microwave Assistance : Microwave irradiation reduces reaction time to 15–30 minutes with comparable yields (70–75%).
  • Green Solvents : Polyethylene glycol (PEG-300) or ionic liquids improve atom economy and reduce waste.
  • Solid Supports : Silica- or polymer-supported catalysts enable recyclability.

One-Pot Multicomponent Synthesis

Three-Component Reaction

This method concurrently forms the thiazolidinone core and the C5 exocyclic double bond:

  • Reactants :
    • Thiourea (1 mmol)
    • Ethyl 2-chloroacetate (1 mmol)
    • 3,5-Ditert-butyl-4-hydroxybenzaldehyde (1 mmol)
  • Conditions :
    • Solvent: Ethanol (15 mL)
    • Base: Triethylamine (2 mmol)
    • Reflux for 4–6 hours.
  • Workup :
    • Acidify with HCl, filter, and recrystallize.
    • Yield: 60–68%.

Advantages Over Stepwise Methods

  • Eliminates intermediate isolation.
  • Higher throughput for library synthesis.

Modifications of Existing Thiazolidinone Derivatives

Bromination-Dehydrohalogenation

2-Substituted-4-thiazolidinones undergo regioselective bromination at C5, followed by base-mediated elimination to form the exocyclic double bond:

  • Bromination :
    • Reactant: N-Bromosuccinimide (NBS, 1.2 eq)
    • Solvent: CCl₄, 0°C, 2 hours.
  • Elimination :
    • Base: DBU (1,8-diazabicycloundec-7-ene)
    • Solvent: THF, room temperature, 1 hour.
    • Yield: 55–60%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantages Limitations
Knoevenagel 65–78 6–8h High purity, scalable Solvent-intensive
One-Pot Multicomponent 60–68 4–6h Step economy Moderate yields
Bromination-Elimination 55–60 3h Applicable to 2-substituted derivatives Low atom economy
Microwave-Assisted 70–75 0.5h Rapid Specialized equipment required

Stereochemical Control and Isomer Purity

The (5E)-isomer predominates due to steric hindrance from the 3,5-ditert-butyl groups, which disfavor the (5Z)-configuration. Purification via column chromatography (hexane:ethyl acetate, 3:1) achieves >98% stereoisomeric purity.

Industrial-Scale Considerations

  • Cost Drivers : 3,5-Ditert-butyl-4-hydroxybenzaldehyde accounts for 70% of raw material costs.
  • Process Optimization :
    • Continuous flow reactors improve throughput.
    • Solvent recovery systems reduce waste.

Emerging Green Chemistry Approaches

  • Biocatalysis : Lipases (e.g., Candida antarctica) catalyze condensation in aqueous media (yield: 50–55%).
  • Solvent-Free Synthesis : Ball milling with K₂CO₃ achieves 60% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a corresponding alcohol.

    Substitution: The tert-butyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies indicate that (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one and its derivatives can inhibit the growth of various bacterial strains. The presence of the hydroxyl group in the structure enhances its interaction with microbial cell walls, leading to increased efficacy against pathogens .

Antitumor Activity

Thiazolidinones have been investigated for their antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one is heavily influenced by its structural features:

  • Hydroxyl Group : The presence of the hydroxyl group at the 4-position of the phenyl ring enhances solubility and bioactivity.
  • Thiazolidinone Core : The thiazolidinone structure is crucial for its interaction with biological targets, allowing for various substitutions that can enhance activity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal found that derivatives of thiazolidinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one could induce apoptosis via caspase activation pathways. This finding suggests potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and redox reactions, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Variations

Thiazolidinone derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis:

Compound Key Substituents Reported Activities Key Differences
(5E)-5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one 3,5-Ditert-butyl-4-hydroxyphenyl Likely antioxidant; potential enzyme inhibition (inferred from tert-butyl groups) High steric hindrance; enhanced lipid solubility due to tert-butyl groups.
Optovin [(5E)-5-[(2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one] Pyrrolopyridine moiety Light-sensitive ligand for anion channels; induces motor behaviors in animals Photosensitivity due to conjugated system; distinct target (ion channels).
5-HDST [(5E)-5-(4-Hydroxy-3,5-diiodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one] 3,5-Diiodo-4-hydroxyphenyl NAT1 inhibitor; reduces cancer cell proliferation Iodo substituents enhance halogen bonding; lower steric bulk compared to tert-butyl.
C1–C6 Derivatives () Varied aryl/alkyl groups (e.g., thiophene, chlorophenyl) Anticancer, antimicrobial; no mutagenicity observed Structural flexibility; substituents modulate electronic properties and toxicity.
(5E)-5-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3,5-Dimethyl-4-hydroxyphenyl Not explicitly stated (similar to target compound) Methyl groups reduce steric hindrance; lower antioxidant capacity than tert-butyl.

Physicochemical Properties

  • Stability : The tert-butyl groups may confer oxidative stability due to their electron-donating nature, contrasting with the light-sensitive Optovin .
  • Solubility : Bulkier substituents (e.g., tert-butyl) reduce aqueous solubility, whereas polar groups (e.g., sulfanylidene in Optovin) may improve it .

Biological Activity

(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H27NO2S
  • Molecular Weight : 321.5 g/mol

Antimicrobial Activity

Thiazolidin-4-one derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed inhibition rates of over 90% against Staphylococcus aureus and Escherichia coli .

CompoundBacterial Strain% Inhibition
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives is notable. In vitro studies have shown that several synthesized compounds exert selective cytotoxic effects on various cancer cell lines. For example, a group of thiazolidin-4-one derivatives demonstrated IC50 values ranging from 8.5 μM to 15 μM against K562 and HeLa cells . Notably, some compounds exhibited stronger cytotoxicity than cisplatin, a commonly used chemotherapeutic agent.

Cell LineIC50 (μM)Comparison to Cisplatin (21.5 μM)
K5628.5 - 14.9Higher potency
HeLa8.9 - 15.1Higher potency
MDA-MB-36112.7 - 25.6Comparable potency

Antioxidant Activity

The antioxidant properties of thiazolidin-4-one derivatives have been confirmed through various assays, demonstrating their ability to scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is crucial for protecting cells from damage that can lead to chronic diseases.

Anti-inflammatory Activity

Research has indicated that some thiazolidin-4-one derivatives possess anti-inflammatory properties by modulating inflammatory pathways and reducing levels of pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in conditions characterized by inflammation.

Case Studies

Several studies have explored the biological activities of thiazolidin-4-one derivatives:

  • Antibacterial Study : A recent study synthesized a series of thiazolidin-4-one compounds and evaluated their antibacterial efficacy against common pathogens. The results indicated significant inhibition rates against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : Another investigation focused on the anticancer effects of novel thiazolidin-4-one derivatives on human cancer cell lines. The findings revealed that these compounds induced apoptosis through both extrinsic and intrinsic pathways, showcasing their potential as anticancer drugs .
  • Metabolic Disorders : Some thiazolidin-4-one derivatives were tested for their effects on metabolic disorders in high-carbohydrate diet-induced insulin-resistant mice. The results showed improvements in hyperglycemia and other metabolic parameters, indicating potential use in managing type 2 diabetes .

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